molecular formula C8H12O4 B13641456 (1R)-cyclohexane-1,2-dicarboxylic acid

(1R)-cyclohexane-1,2-dicarboxylic acid

Cat. No.: B13641456
M. Wt: 172.18 g/mol
InChI Key: QSAWQNUELGIYBC-LWOQYNTDSA-N
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Description

(1R)-Cyclohexane-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H12O4 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-cyclohexane-1,2-dicarboxylic acid typically involves the catalytic hydrogenation of phthalic acid or its derivatives. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process converts the aromatic ring of phthalic acid into a cyclohexane ring, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (1R)-Cyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,2-dione under specific conditions.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexane-1,2-dione.

    Reduction: Cyclohexane-1,2-dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

(1R)-Cyclohexane-1,2-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of plasticizers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R)-cyclohexane-1,2-dicarboxylic acid exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

    Cyclohexane-1,2-dicarboxylic acid (racemic mixture): A mixture of both enantiomers.

    Cyclohexane-1,3-dicarboxylic acid: Differing in the position of the carboxylic acid groups.

    Cyclohexane-1,4-dicarboxylic acid: Another positional isomer with carboxylic acid groups at the 1 and 4 positions.

Uniqueness: (1R)-Cyclohexane-1,2-dicarboxylic acid is unique due to its chiral nature, which can lead to different biological activities and properties compared to its racemic mixture or other positional isomers. This chiral specificity is particularly important in applications such as drug development, where the activity of a compound can be highly enantioselective.

Properties

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

(2R)-cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6?/m1/s1

InChI Key

QSAWQNUELGIYBC-LWOQYNTDSA-N

Isomeric SMILES

C1CCC([C@@H](C1)C(=O)O)C(=O)O

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O

Origin of Product

United States

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